molecular formula C12H18O3 B14554110 (1,2,2-Trimethoxy-1-methylethyl)benzene CAS No. 62134-82-1

(1,2,2-Trimethoxy-1-methylethyl)benzene

Cat. No.: B14554110
CAS No.: 62134-82-1
M. Wt: 210.27 g/mol
InChI Key: NUCZXZBYACHCFE-UHFFFAOYSA-N
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Description

Contextualization of Aryl Ethers in Contemporary Organic Chemistry

Aryl ethers are a significant class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. fiveable.mebyjus.com This structural motif is a cornerstone in the architecture of many molecules of academic and industrial importance. In contemporary organic chemistry, aryl ethers are recognized for their versatile applications, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers. fiveable.mersc.orgalfa-chemistry.com Their prevalence stems from the ether linkage's relative stability and the diverse functionalities that can be incorporated into both the aromatic and aliphatic portions of the molecule. solubilityofthings.com

The electronic properties of the aryl ether bond, where the oxygen atom's lone pairs can donate electron density to the aromatic ring, influence the reactivity of the aromatic system, typically directing electrophilic substitution to the ortho and para positions. byjus.com This electronic feature is fundamental to their utility as building blocks in complex molecular syntheses. Moreover, the ether group can influence the conformational preferences and physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical parameters in drug design and materials science. The synthesis of aryl ethers has traditionally been dominated by the Williamson ether synthesis, though modern cross-coupling methodologies have significantly expanded the scope and efficiency of their preparation. rsc.org

Structural Features and Nomenclature of (1,2,2-Trimethoxy-1-methylethyl)benzene

This compound is a distinct molecule within the aryl ether class, possessing a unique arrangement of functional groups. Its structure features a benzene (B151609) ring attached to a substituted ethyl group. Specifically, the ethyl group is substituted at the C1 position with a methyl group and a methoxy (B1213986) group, and at the C2 position with two methoxy groups.

Following the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC), the name this compound is derived by identifying the longest carbon chain attached to the benzene ring, which in this case is an ethyl group. The benzene ring is treated as a substituent on this ethyl chain. The ethyl chain is numbered starting from the carbon attached to the benzene ring. The substituents on the ethyl chain are then identified and numbered accordingly. This leads to the systematic name that precisely describes its molecular architecture.

Table 1: Structural and Chemical Information for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C13H20O3
Molecular Weight 224.29 g/mol
General Class Aryl Ether

Rationale for Academic Investigation of this compound

The academic investigation of novel molecules like this compound is driven by the continuous search for new chemical entities with unique properties and potential applications. The specific structural features of this compound, particularly the dense oxygenation pattern on the ethyl side chain, suggest several avenues for research.

The presence of multiple methoxy groups in close proximity could lead to interesting conformational effects and electronic interactions. These features might influence the molecule's reactivity, its ability to coordinate with metal ions, or its potential as a precursor in the synthesis of complex natural products or pharmacologically active molecules. The acetal-like functionality at the C2 position could be susceptible to hydrolysis under acidic conditions, potentially serving as a protected carbonyl group that can be unmasked in a later synthetic step.

Furthermore, the synthesis of such a sterically congested and highly functionalized molecule presents a challenge that can drive the development of new synthetic methodologies. Researchers might explore novel strategies to construct the core structure of this compound, which could then be applied to the synthesis of other structurally complex molecules. The study of its spectroscopic and crystallographic properties would provide valuable insights into the fundamental aspects of its molecular structure and bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62134-82-1

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1,1,2-trimethoxypropan-2-ylbenzene

InChI

InChI=1S/C12H18O3/c1-12(15-4,11(13-2)14-3)10-8-6-5-7-9-10/h5-9,11H,1-4H3

InChI Key

NUCZXZBYACHCFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(OC)OC)OC

Origin of Product

United States

Synthetic Methodologies for 1,2,2 Trimethoxy 1 Methylethyl Benzene

Historical and Foundational Synthetic Pathways

Traditional synthetic routes to complex aromatic compounds typically involve a sequence of well-established reactions. These foundational methods, while sometimes limited by harsh conditions or moderate yields, form the bedrock of organic synthesis.

A primary historical strategy for attaching alkyl groups to a benzene (B151609) ring is the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction would involve reacting benzene with a suitable alkyl halide or alkene precursor in the presence of a Lewis acid catalyst. However, this method is often plagued by challenges such as carbocation rearrangements and polyalkylation, making it difficult to control for the synthesis of a specific, complex substituent.

A more controlled approach involves the alkylation of benzene with methanol (B129727) over solid acid catalysts like H-ZSM-5 zeolites to produce toluene (B28343) and xylenes. mdpi.com This highlights a pathway where a methyl group is first added, which can then be further functionalized. Once an alkyl group is attached, the benzene ring is activated towards further electrophilic substitution. rsc.org If a methoxy (B1213986) group were already present on the ring (forming anisole), its electron-donating nature would activate the ortho and para positions for subsequent substitutions. rsc.org

Organometallic reagents are fundamental tools for constructing carbon-carbon bonds. The Grignard reaction, developed in the early 20th century, is a cornerstone of this approach. google.com A plausible synthetic route for a precursor to (1,2,2-Trimethoxy-1-methylethyl)benzene would involve the preparation of phenylmagnesium bromide. This is typically achieved by reacting bromobenzene (B47551) with magnesium metal turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

Once formed, this highly nucleophilic Grignard reagent can react with a variety of electrophilic carbonyl compounds to build the desired carbon skeleton. For instance, reaction with a suitable α-alkoxy ketone or ester precursor would form the C-C bond at the desired position. The versatility of Grignard reagents allows for their use in the synthesis of a wide array of compounds, including complex intermediates required for multi-step syntheses. google.comnih.gov

Reagent TypeGeneral ReactionApplication Example
Grignard Reagent R-X + Mg → R-MgXFormation of phenylmagnesium bromide from bromobenzene and magnesium. orgsyn.org
Electrophile R-MgX + R'COR'' → R-C(OMgX)(R')R''Reaction with an α-alkoxy ketone to form the carbon skeleton.

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing ethers. masterorganicchemistry.comwikipedia.orgbritannica.com This reaction is ideal for installing the three methoxy groups in this compound. The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comwikipedia.org

The general procedure involves deprotonating a precursor alcohol with a strong base (e.g., sodium hydride) to form a highly nucleophilic alkoxide ion. This alkoxide then attacks a methyl halide (e.g., methyl iodide) or another methylating agent, displacing the halide and forming the ether linkage. wikipedia.orgbritannica.com To synthesize the target molecule, a precursor containing hydroxyl groups at the appropriate positions would be subjected to this reaction. The method is broadly applicable for preparing symmetrical, unsymmetrical, and aromatic ethers. wikipedia.orgwikipedia.org While classic conditions can be harsh, modern variations have been developed that allow the reaction to proceed at high temperatures with weaker alkylating agents, making the process more suitable for industrial applications. wikipedia.orgresearchgate.net

ReactionMechanismKey ReactantsTypical Solvents
Williamson Ether Synthesis SN2Alkoxide, Alkyl HalideAcetonitrile (B52724), DMF

Contemporary and Advanced Synthetic Approaches

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. Advanced methods often utilize transition-metal catalysis to achieve transformations that are difficult or impossible using classical techniques.

Contemporary synthesis has seen a surge in methods utilizing transition-metal catalysis for C-H bond functionalization. researchgate.net These reactions offer a more atom-economical and direct route to alkylated arenes by avoiding the need for pre-functionalized starting materials. rti.orgoregonstate.edu For example, a benzene ring can be directly alkylated by reacting it with an alkene in the presence of a suitable transition-metal catalyst. rti.orgnih.gov This approach circumvents the limitations of classical Friedel-Crafts reactions.

Furthermore, transition-metal catalysis is pivotal in modern etherification reactions. Copper- and palladium-catalyzed reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, have become powerful methods for forming aryl ethers, particularly bis-aryl ethers, which are not accessible via the Williamson synthesis. rsc.orgwikipedia.org These catalytic systems can operate under milder conditions and tolerate a broader range of functional groups compared to their historical counterparts. organic-chemistry.org

The target molecule, this compound, possesses a chiral center at the carbon atom attached to both the benzene ring and the methoxy group. Therefore, controlling the stereochemistry at this center is a significant challenge in its synthesis. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in medicinal chemistry as different enantiomers can have vastly different biological activities. mdpi.com

While specific asymmetric syntheses for this compound are not widely reported, methodologies developed for related structures are applicable. For instance, the asymmetric synthesis of 2-arylethylamines and other α-aryl compounds often employs chiral catalysts or auxiliaries to induce stereoselectivity. mdpi.comresearchgate.net Methods like Sharpless asymmetric dihydroxylation can be used to create chiral diols from prochiral alkenes, which can then be converted into the desired chiral ethers. mdpi.com More recently, photoenzymatic catalysis has emerged as a powerful tool for creating chiral centers with high enantioselectivity, such as in the synthesis of α-chloroamides from alkenes, which can serve as versatile chiral building blocks. nih.gov These advanced strategies offer pathways to enantiomerically pure architectures related to the target compound. mdpi.com

Modern Reagent-Mediated Syntheses (e.g., Superbasic Systems)

Modern synthetic chemistry offers a variety of powerful reagents that could potentially be employed to construct the target molecule. One plausible approach involves the use of superbasic systems. Superbases are highly reactive bases that can deprotonate even weakly acidic protons, enabling unique synthetic transformations.

A hypothetical route could start from a precursor such as 1-phenyl-1-propanone. Treatment with a strong base, like a lithium diisopropylamide (LDA), could generate an enolate, which could then be reacted with a suitable electrophilic methoxylating agent. However, achieving the desired trimethoxylation pattern at the adjacent carbon would be challenging and likely require a multi-step process.

Another theoretical approach could involve the reaction of a suitable precursor with a superbasic mixture, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). organic-chemistry.org This has been used for the synthesis of other complex organic molecules. organic-chemistry.org The high reactivity of these systems could potentially facilitate the introduction of multiple methoxy groups, although controlling the regioselectivity to obtain the desired 1,2,2-trimethoxy substitution would be a significant synthetic hurdle.

Table 1: Potential Reagents for Superbase-Mediated Synthesis

Reagent/SystemPotential Role in SynthesisReference
Lithium Diisopropylamide (LDA)Enolate formation from a ketone precursorN/A
KOH/DMSOSuperbasic medium for functionalization organic-chemistry.org

It is important to note that these are speculative applications of superbasic systems, and their efficacy for the synthesis of this compound would need to be investigated.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. While no specific green synthesis for this compound has been reported, we can propose potential strategies based on green chemical methodologies.

One avenue could be the use of electrochemical synthesis. Electrochemical methods can often be performed under mild conditions, avoiding harsh reagents and reducing waste. For instance, the electrochemical methoxylation of α-methylstyrene derivatives has been reported to introduce methoxy groups across the double bond. nih.gov While this specific reaction may not yield the target compound directly, it demonstrates the potential of electrochemistry for the targeted introduction of methoxy groups. Further development of such methods could potentially lead to a greener synthesis of the desired product.

Another green approach could involve the use of biocatalysis. Enzymes are highly selective and can operate under mild conditions, making them attractive for green synthesis. While no enzyme has been identified for the synthesis of this specific compound, the broader field of biocatalysis is rapidly expanding, and future developments may yield enzymes capable of performing the necessary transformations.

Table 2: Potential Green Chemistry Approaches

ApproachKey PrinciplesPotential ApplicationReference
Electrochemical SynthesisUse of electricity as a "clean" reagent, mild conditions.Methoxylation of a suitable precursor like α-methylstyrene. nih.gov
BiocatalysisUse of enzymes for high selectivity and mild reaction conditions.Future potential for stereoselective synthesis of the target molecule or its precursors.N/A

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound would heavily rely on the strategic synthesis and functionalization of suitable precursors. A logical starting point would be a readily available compound with the basic carbon skeleton, such as α-methylstyrene.

One potential strategy could involve the oxidative rearrangement of α-methylstyrene. Reactions using hypervalent iodine reagents in the presence of methanol are known to induce oxidative rearrangements in styrene (B11656) derivatives, leading to the formation of α-aryl ketones. nih.govd-nb.inforsc.orgnih.gov While this does not directly produce the trimethoxy compound, the resulting ketone could be a key intermediate for further functionalization.

Another approach could be the direct oxidation of the double bond of α-methylstyrene. The use of oxidizing agents like thallium(III) nitrate (B79036) in methanol has been shown to produce 1,2-dimethoxy compounds from styrenes. youtube.com To obtain the target molecule, this method would need to be adapted to introduce a third methoxy group and ensure the correct regiochemistry.

Table 3: Potential Precursors and Functionalization Reactions

PrecursorFunctionalization ReactionPotential Intermediate/ProductReference
α-MethylstyreneOxidative rearrangement with hypervalent iodine reagents in methanolα-Aryl ketone nih.govd-nb.inforsc.orgnih.gov
α-MethylstyreneOxidation with Thallium(III) nitrate in methanol1,2-Dimethoxy derivative youtube.com
1-Phenyl-1-propanoneEnolate formation and reaction with an electrophilic methoxylating agentFunctionalized ketoneN/A

The successful synthesis of this compound would likely require a multi-step sequence involving the careful selection of precursors and functionalization reagents. The development of such a synthesis would be a valuable contribution to synthetic organic chemistry.

Reaction Chemistry and Mechanistic Elucidation of 1,2,2 Trimethoxy 1 Methylethyl Benzene

Reactivity of the Benzene (B151609) Moiety

The benzene ring in (1,2,2-Trimethoxy-1-methylethyl)benzene is activated towards electrophilic aromatic substitution due to the electron-donating nature of the alkyl substituent.

Electrophilic Aromatic Substitution Patterns

The (1,2,2-trimethoxy-1-methylethyl) group is an activating substituent on the benzene ring, meaning it increases the rate of electrophilic aromatic substitution compared to benzene itself. libretexts.orglibretexts.org This activation stems from the electron-donating inductive effect of the alkyl group. stackexchange.com Such activating groups direct incoming electrophiles to the ortho and para positions of the benzene ring. libretexts.orgwikipedia.org This regioselectivity is due to the stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the substitution process. youtube.com The positive charge in the intermediate can be delocalized through resonance, and the structures corresponding to ortho and para attack are more stabilized by the presence of the electron-donating alkyl group. libretexts.orgyoutube.com

However, the steric bulk of the (1,2,2-trimethoxy-1-methylethyl) substituent is expected to significantly hinder attack at the ortho positions. stackexchange.com Consequently, electrophilic substitution reactions on this compound are predicted to yield predominantly the para-substituted product.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

Reaction Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄1-(1,2,2-Trimethoxy-1-methylethyl)-4-nitrobenzene
HalogenationBr₂, FeBr₃1-Bromo-4-(1,2,2-trimethoxy-1-methylethyl)benzene
Friedel-Crafts AlkylationCH₃Cl, AlCl₃1-(1,2,2-Trimethoxy-1-methylethyl)-4-methylbenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-(1,2,2-Trimethoxy-1-methylethyl)phenyl)ethan-1-one
SulfonationSO₃, H₂SO₄4-(1,2,2-Trimethoxy-1-methylethyl)benzenesulfonic acid

This table is illustrative and based on general principles of electrophilic aromatic substitution.

Functional Group Transformations on the Aromatic Ring

While direct electrophilic substitution is a primary reaction pathway, functional groups introduced onto the aromatic ring can undergo further transformations. For instance, a nitro group introduced via nitration can be reduced to an amino group using reagents like tin and hydrochloric acid or catalytic hydrogenation. This amino group can then be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups.

Similarly, the product of a Friedel-Crafts acylation, a ketone, can undergo various reactions. The carbonyl group can be reduced to a methylene (B1212753) group via Clemmensen or Wolff-Kishner reduction, or it can be converted to an alcohol through reduction with sodium borohydride.

Transformations Involving the Methoxy-Substituted Alkyl Chain

The alkyl chain of this compound contains three ether linkages, which are susceptible to cleavage under certain conditions.

Ether Cleavage Reactions

Ethers are generally unreactive but can be cleaved by strong acids, such as HBr and HI. openstax.org The reaction mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the ether. openstax.orglibretexts.org Given the structure of this compound, the ether linkages are to a tertiary benzylic carbon and a primary methyl group. The C-O bond at the benzylic position is particularly susceptible to cleavage due to the stability of the resulting tertiary benzylic carbocation. openstax.org

Cleavage with a strong acid like HBr would likely proceed via an S(_N)1 mechanism at the benzylic position, leading to the formation of a tertiary alkyl halide and an alcohol. The methoxy (B1213986) groups on the adjacent carbon would likely be cleaved as well under these harsh conditions.

Catalytic hydrogenolysis is another method for cleaving benzylic ethers. youtube.comyoutube.com This reaction typically involves hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C). youtube.comyoutube.com This method is generally milder than acidic cleavage and is selective for benzylic ethers. youtube.com In the case of this compound, this reaction could potentially cleave the ether bond at the benzylic position.

Table 2: Potential Products from Ether Cleavage of this compound

Reagent Potential Products Reaction Type
Excess HBr, heat2-Bromo-2-phenylpropane, Methanol (B129727), 1,2-dimethoxyethaneAcidic Cleavage (S(_N)1)
H₂, Pd/CToluene (B28343), Methanol, 1,2-dimethoxyethaneHydrogenolysis

This table presents hypothetical products based on the general reactivity of ethers.

Carbon-Carbon and Carbon-Heteroatom Bond Formation

The benzylic position of the alkyl chain is a potential site for carbon-carbon and carbon-heteroatom bond formation, although the presence of the methoxy group may influence reactivity. Deprotonation at the benzylic position to form a carbanion is challenging but can be achieved with strong bases. thieme-connect.de This carbanion could then react with various electrophiles.

Alternatively, reactions proceeding through a radical mechanism at the benzylic position could lead to the formation of new bonds. For instance, benzylic C-H bonds can be oxidized to form C-O bonds. organic-chemistry.org

Rearrangement and Isomerization Pathways

Under certain conditions, such as in the presence of strong acids or upon the formation of radical intermediates, rearrangements of the alkyl chain could occur. rsc.org For example, the formation of a carbocation at the benzylic position could potentially lead to skeletal rearrangements, although the stability of the tertiary benzylic carbocation makes this less likely compared to less stable carbocations.

Advanced Mechanistic Investigations

Advanced mechanistic investigations, including kinetic studies, the characterization of intermediates, and the application of kinetic isotope effects, are crucial for a comprehensive understanding of a chemical reaction. However, a review of scientific literature did not yield any studies focused on "this compound." Therefore, no specific experimental data or computational results can be presented for this compound.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are fundamental to elucidating reaction mechanisms by measuring reaction rates under various conditions to determine the rate law, which expresses the relationship between the rate of a reaction and the concentration of its reactants. youtube.com The order of a reaction with respect to each reactant provides insight into the composition of the transition state of the rate-determining step. youtube.com

A comprehensive literature search did not uncover any kinetic studies performed on reactions involving "this compound." Consequently, no rate laws have been determined, and no data on rate constants or reaction orders are available for this specific compound.

Characterization of Reaction Intermediates

The direct or indirect observation and characterization of reaction intermediates are critical for confirming a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are often employed to identify transient species like carbocations, carbanions, or radicals.

For the compound "this compound," no research has been published detailing the synthesis or subsequent reactions of this molecule. As such, there is no information available regarding the characterization of any potential reaction intermediates that may be formed during its formation or transformation.

Application of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms by studying the change in reaction rate upon isotopic substitution. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE can provide information about changes in hybridization or steric environment at the transition state. libretexts.org

As no kinetic data exists for reactions of "this compound," there have been no applications of the Kinetic Isotope Effect to study its reaction mechanisms. Therefore, no KIE data is available to discuss.

Influence of Catalysis and Solvent Effects on Reaction Mechanisms

Catalysts can alter reaction mechanisms by providing alternative pathways with lower activation energies, while solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.netepfl.ch The choice of catalyst and solvent system is often crucial for achieving desired reaction outcomes. researchgate.net

Due to the absence of studies on the reactivity of "this compound," there is no information on how catalysts or different solvent environments affect its potential reaction mechanisms. No research findings are available to populate a discussion or data table on this topic.

Stereochemistry and Isomerism of 1,2,2 Trimethoxy 1 Methylethyl Benzene and Its Analogues

Analysis of Chiral Centers and Stereoisomers

The stereochemistry of a molecule is fundamentally determined by the presence of chiral centers—typically carbon atoms bonded to four different substituent groups. quora.com The analysis of (1,2,2-Trimethoxy-1-methylethyl)benzene begins with the identification of such centers within its structure.

The molecule consists of a phenyl group attached to an ethyl chain substituted with methoxy (B1213986) and methyl groups. The carbon atom directly bonded to the benzene (B151609) ring (C1) is attached to:

A phenyl group

A methyl group (-CH₃)

A methoxy group (-OCH₃)

A dimethoxymethyl group (-CH(OCH₃)₂)

Since all four of these groups are distinct, the C1 carbon is a chiral center. The adjacent carbon atom (C2) is bonded to a hydrogen atom, a (1-phenyl-1-methoxy-1-methyl) group, and two methoxy groups. As C2 is bonded to two identical methoxy groups, it is not a chiral center.

With one chiral center (n=1), the number of possible stereoisomers is calculated as 2ⁿ, resulting in 2¹ = 2 stereoisomers for this compound. These two stereoisomers are a pair of non-superimposable mirror images known as enantiomers, designated as (R)- and (S)-isomers.

In contrast, many analogues of this compound, such as phenylpropanolamines and 1-phenylpropane-1,2-diols, possess two chiral centers. d-nb.info For instance, in 1-phenylpropane-1,2-diol, both C1 (bearing the phenyl and hydroxyl groups) and C2 (bearing the methyl and hydroxyl groups) are chiral. This leads to 2² = 4 possible stereoisomers.

Table 1: Analysis of Chiral Centers

Compound Name Structure Chiral Center(s) Number of Stereoisomers
This compound Ph-C *(CH₃)(OCH₃)-CH(OCH₃)₂ C1 2
1-Phenylpropane-1,2-diol Ph-C H(OH)-C H(OH)-CH₃ C1, C2 4

(Chiral centers are marked with an asterisk)

Diastereomeric and Enantiomeric Relationships

Isomeric relationships describe the specific connections between different stereoisomers of a molecule. For this compound, with its single chiral center, the only relationship is enantiomeric. The (R)- and (S)-isomers are enantiomers of each other.

The situation becomes more complex for analogues with multiple chiral centers, such as a generic 1-phenyl-1,2-disubstituted propane. With two chiral centers, four stereoisomers exist: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images. In this case, (1R, 2R) and (1S, 2S) form one enantiomeric pair, while (1R, 2S) and (1S, 2R) form another.

Diastereomers are stereoisomers that are not mirror images of each other. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. For example, (1R, 2R) is a diastereomer of (1R, 2S) and (1S, 2R).

Diastereomers, unlike enantiomers, have different physical properties, such as melting points, boiling points, and solubilities. This distinction is crucial for their separation and characterization. d-nb.info

Table 2: Stereoisomeric Relationships for a Molecule with Two Chiral Centers (e.g., 1-Phenylpropane-1,2-diol)

Isomer Relationship to (1R, 2R) Relationship to (1S, 2S) Relationship to (1R, 2S) Relationship to (1S, 2R)
(1R, 2R) Identical Enantiomer Diastereomer Diastereomer
(1S, 2S) Enantiomer Identical Diastereomer Diastereomer
(1R, 2S) Diastereomer Diastereomer Identical Enantiomer
(1S, 2R) Diastereomer Diastereomer Enantiomer Identical

Conformational Analysis and Rotational Isomerism

Conformational isomers, or conformers, are different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, two key single bonds dictate its conformational landscape: the bond between the phenyl ring and C1, and the C1-C2 bond.

Rotation about the C(phenyl)-C1 bond is influenced by the steric bulk of the substituents on C1 and the ortho-hydrogens of the benzene ring. In related aryl methyl ethers, the orientation of the methoxy group (planar or perpendicular to the ring) significantly impacts the molecule's stability and electronic properties. colostate.edu Studies on 1,2-dimethoxybenzene (B1683551) have shown that steric effects can lead to specific preferred conformations. colostate.edu

Rotation around the C1-C2 bond results in various staggered and eclipsed rotamers. The relative energies of these conformers are determined by steric and electronic interactions between the substituents on C1 (phenyl, methyl, methoxy) and C2 (hydrogen, two methoxys). The most stable conformations are typically the staggered ones (e.g., gauche and anti), which minimize steric repulsion. Research on similar structures like isobutylbenzene (B155976) has demonstrated a preference for the gauche conformer. researchgate.net The barrier to rotation in these systems can be substantial, on the order of several kJ/mol. researchgate.net

Spectroscopic Differentiation of Isomers

Spectroscopic techniques are indispensable for distinguishing between different types of isomers.

Differentiating Enantiomers: Enantiomers exhibit identical physical properties and spectroscopic signatures (e.g., NMR, IR) in an achiral environment. nih.gov Their differentiation requires the introduction of a chiral environment.

NMR Spectroscopy with Chiral Auxiliaries: A common method involves reacting the enantiomeric mixture with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters. nih.gov These resulting diastereomers possess distinct NMR spectra. Protons and other nuclei near the newly formed chiral center will exhibit different chemical shifts (anisochrony), allowing for the identification and quantification of the original enantiomers. nih.govresearchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate enantiomers, resulting in different retention times for the (R)- and (S)-isomers. nih.gov

Differentiating Diastereomers: Because diastereomers have different physical properties, they are distinguishable by standard spectroscopic methods.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating diastereomers. The nuclei in diastereomers are in chemically non-equivalent environments, leading to unique sets of chemical shifts and coupling constants. rsc.org For example, the methoxy groups in diastereomeric compounds often show distinct signals in the ¹H NMR spectrum. researchgate.net Advanced 2D NMR techniques like COSY and ROESY can further help in assigning the specific stereochemistry of each isomer. rsc.org

Table 3: Spectroscopic Techniques for Isomer Differentiation

Technique Isomer Type Principle of Differentiation
Standard NMR (¹H, ¹³C) Diastereomers Different chemical environments lead to distinct chemical shifts and coupling constants. researchgate.net
NMR with Chiral Auxiliaries Enantiomers Conversion into diastereomers which are NMR-distinguishable. nih.gov
Chiral HPLC Enantiomers Differential interaction with a chiral stationary phase leads to separation and different retention times. nih.gov
IR Spectroscopy Diastereomers Each diastereomer has a unique vibrational fingerprint. spectroscopyonline.com

Advanced Spectroscopic and Chromatographic Characterization of 1,2,2 Trimethoxy 1 Methylethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy are the foundational NMR experiments for structural elucidation. Based on established chemical shift data for analogous compounds, a predicted spectrum for (1,2,2-Trimethoxy-1-methylethyl)benzene can be constructed.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the methyl group. The aromatic protons would likely appear in the range of 7.2-7.5 ppm. The three methoxy groups, being in different chemical environments, are predicted to give rise to three separate singlets. The methoxy group attached to the chiral center (C1) would have a distinct chemical shift compared to the two methoxy groups at the C2 position. Methoxy groups on an aromatic ring typically appear around 3.8 ppm, while those on an aliphatic chain are generally found further upfield. libretexts.org The methyl group attached to the quaternary carbon would appear as a singlet, likely in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons would resonate in the typical downfield region of 125-150 ppm. The carbon atom of the methyl group would appear at a significantly upfield chemical shift. The carbons of the methoxy groups are expected in the 50-65 ppm range, with their exact shifts influenced by their local electronic environment. bohrium.comprinceton.edunih.govuba.ar The quaternary carbons (C1 and the benzene (B151609) carbon attached to the ethyl group) would also have characteristic chemical shifts.

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.2-7.5Multiplet5H
-OCH₃ (C1)~3.4-3.6Singlet3H
-OCH₃ (C2)~3.2-3.4Singlet6H
-CH₃~1.5-1.7Singlet3H

Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C (quaternary)140-145
Aromatic CH125-130
C1 (quaternary)80-90
C2100-110
-OCH₃ (C1)55-60
-OCH₃ (C2)50-55
-CH₃20-25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily show correlations among the aromatic protons, helping to assign their specific positions on the benzene ring. No other significant COSY correlations are expected due to the presence of quaternary carbons and the singlet nature of the methoxy and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This would allow for the direct assignment of the protonated aromatic carbons by correlating their ¹H and ¹³C signals. It would also definitively link the proton signals of the methoxy and methyl groups to their corresponding carbon signals.

Correlations from the methyl protons to the C1 and C2 carbons.

Correlations from the methoxy protons to their attached carbons (C1 and C2).

Correlations from the aromatic protons to adjacent and geminal aromatic carbons, as well as to the C1 carbon of the ethyl group.

Quantitative NMR Applications

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of a component in a mixture without the need for a specific reference standard of the analyte. researchgate.netacs.orgkoreascience.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, a qNMR experiment could be performed by adding a known amount of an internal standard with a certified purity to a precisely weighed sample of the compound. By comparing the integral of a well-resolved signal of the analyte (e.g., one of the methoxy singlets) to the integral of a signal from the internal standard, the absolute purity of the this compound sample can be accurately determined. acs.org This technique offers a high degree of accuracy and traceability to the International System of Units (SI). koreascience.kr

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and extensive fragmentation. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected, although it might be weak due to the facile fragmentation of the ether linkages. Common fragmentation pathways for ethers include α-cleavage (cleavage of the bond next to the oxygen atom) and cleavage of the C-O bond. acs.orgresearchgate.net For alkylbenzenes, a characteristic fragmentation is the formation of a tropylium (B1234903) ion (m/z 91). uba.aryoutube.comsigmaaldrich.com

Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zPredicted Fragment
[M]+Molecular Ion
[M-CH₃]+Loss of a methyl radical
[M-OCH₃]+Loss of a methoxy radical
[C₆H₅C(CH₃)(OCH₃)]+Benzylic cleavage
C₇H₇+Tropylium ion

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often a more prominent molecular ion or protonated molecule peak ([M+H]⁺). nsf.gov This is particularly useful for confirming the molecular weight of compounds that readily fragment under EI conditions. For this compound, a CI spectrum would be expected to show a strong [M+H]⁺ ion, providing clear evidence for the molecular weight.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the structural elucidation of molecules. In an MS/MS experiment, the molecular ion of this compound, generated via an initial ionization event, is selected and subjected to collision-induced dissociation (CID). This process induces fragmentation of the ion, and the resulting fragment ions are mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the molecule.

The molecular formula of this compound is C₁₃H₂₀O₃, corresponding to a molecular weight of approximately 224.3 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 224. The subsequent fragmentation in an MS/MS analysis is predicted to occur at the weakest bonds and where the most stable charged fragments can be formed.

The most prominent fragmentation pathway is expected to be the benzylic cleavage—the scission of the C-C bond between the carbon attached to the benzene ring and the adjacent carbon of the side chain. This cleavage is favored due to the formation of a resonance-stabilized benzylic cation. Other significant fragmentation pathways include the loss of methyl and methoxy groups. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's connectivity and structure. msu.edulibretexts.orguni-saarland.de

Table 1: Predicted MS/MS Fragmentation of this compound

Predicted m/zProposed Fragment Ion StructureNeutral Loss
209[M - CH₃]⁺Methyl Radical (•CH₃)
193[M - OCH₃]⁺Methoxy Radical (•OCH₃)
135[C₆H₅-C(CH₃)(OCH₃)]⁺Dimethoxymethyl Radical (•CH(OCH₃)₂)
91[C₇H₇]⁺ (Tropylium ion)C₅H₉O₃ (Rearrangement and loss)
77[C₆H₅]⁺ (Phenyl ion)C₇H₁₅O₃

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. nih.gov These methods are complementary; IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability.

The spectrum of this compound is expected to display characteristic bands corresponding to its aromatic ring, aliphatic side chain, and ether linkages. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹. semanticscholar.org The benzene ring's C=C stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region. uwosh.edu One of the most prominent features in the IR spectrum would be the strong C-O stretching band from the three methoxy groups, expected in the 1050-1250 cm⁻¹ range. scienceasia.org Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring. researchgate.netias.ac.in

Table 2: Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)
3100-3000C-H StretchAromatic RingMedium
2980-2850C-H StretchAliphatic (CH₃)Medium-Strong
1600, 1580, 1500, 1450C=C StretchAromatic RingMedium-Variable
1465-1375C-H BendAliphatic (CH₃)Medium
1250-1050C-O StretchEther (Ar-O-CH₃, C-O-CH₃)Strong
900-690C-H Out-of-Plane BendMonosubstituted BenzeneStrong

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, and is particularly useful for analyzing compounds containing chromophores. libretexts.org In this compound, the benzene ring acts as the primary chromophore. The absorption of UV radiation excites electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions). wikipedia.org

The UV-Vis spectrum of benzene itself shows a strong E-band (E for ethylenic) around 204 nm and a weaker, fine-structured B-band (B for benzenoid) centered around 255 nm. wikipedia.orgsciencepublishinggroup.com The substitution of the benzene ring with the (1,2,2-Trimethoxy-1-methylethyl) group, which contains both alkyl and alkoxy components, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of the substituents interacting with the π system of the ring.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

BandElectronic TransitionPredicted λₘₐₓ (nm)Description
E-bandπ → π~215-225Strong absorption related to the overall aromatic system.
B-bandπ → π~265-275Weaker absorption, often with vibrational fine structure, characteristic of the benzene ring.

Chromatographic Methods for Purity Assessment and Component Separation

Gas Chromatography (GC) and GC-MS Coupling

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. gcms.cz In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases. A non-polar or mid-polarity column, such as one coated with a phenyl polysiloxane phase, would be suitable for this analysis.

When coupled with a mass spectrometer (GC-MS), this method provides not only the retention time for purity assessment but also the mass spectrum for positive identification of the eluted compound and any impurities. bepls.comthermofisher.com The retention time is a characteristic property of the compound under a specific set of analytical conditions, while the mass spectrum provides definitive structural information.

Table 4: Typical Gas Chromatography (GC) Parameters

ParameterTypical Condition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier GasHelium or Hydrogen, constant flow (e.g., 1.0 mL/min)
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
MS Source Temperature230 °C

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-performance liquid chromatography is a versatile separation technique that is well-suited for a wide range of compounds. For this compound, reversed-phase HPLC would be a primary method for purity analysis. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), causing the compound to be retained based on its hydrophobicity.

Crucially, the this compound molecule possesses a chiral center at the carbon atom bonded to the benzene ring, the methyl group, and the methoxy group. This means the compound can exist as a pair of enantiomers (R and S forms). Standard chromatographic techniques cannot separate these non-superimposable mirror images. Chiral HPLC is specifically designed for this purpose, employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for resolving such aromatic compounds under normal-phase conditions. nih.gov

Table 5: Typical HPLC and Chiral HPLC Conditions

ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Enantiomeric Separation)
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)Cellulose-based CSP (e.g., Chiralcel OD-H)
Mobile PhaseAcetonitrile/Water gradientIsocratic Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min0.5 mL/min
TemperatureAmbient or 30 °C25 °C
DetectionUV at ~270 nmUV at ~270 nm

Theoretical and Computational Studies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific theoretical or computational studies published that focus solely on the chemical compound this compound. The required data to populate the sections and subsections of the requested article—including quantum chemical calculations, prediction of geometric structures, electronic properties, spectroscopic parameters, and computational mechanistic elucidation for this specific molecule—are not available in the public domain.

General computational methodologies for similar classes of compounds, such as phenyl-substituted orthoesters or molecules with methoxy groups, do exist. For instance, research on the dynamic chemistry of orthoesters often employs computational methods to study reaction mechanisms, such as hydrolysis. nih.govacs.org These studies may involve quantum mechanics/molecular mechanics (QM/MM) simulations to investigate transition states and reaction intermediates. nih.gov Similarly, Density Functional Theory (DFT) is a widely used method to calculate the properties of various organic molecules, including substituted benzenes and methoxy-containing compounds. nih.govnih.govmdpi.commdpi.commdpi.com These calculations can predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO gaps. nih.govyoutube.comnih.govirjweb.com Furthermore, in silico methods for predicting NMR spectra are well-established and can be applied to a wide range of organic structures. nih.govnih.gov

However, applying these general principles to this compound without specific published research would be speculative and would not adhere to the strict requirement of focusing solely on existing scientific findings for this particular compound. Therefore, the detailed analysis as requested in the outline cannot be provided at this time.

Theoretical and Computational Studies of 1,2,2 Trimethoxy 1 Methylethyl Benzene

Computational Mechanistic Elucidation

Calculation of Activation Barriers and Reaction Energies

Detailed theoretical studies on the activation barriers and reaction energies specifically for (1,2,2-Trimethoxy-1-methylethyl)benzene are not extensively available in the reviewed literature. However, general principles of computational chemistry allow for the prediction of such parameters. For analogous aromatic systems, Density Functional Theory (DFT) and ab initio methods are commonly employed to model reaction pathways. For instance, in studies of related substituted benzenes, activation energies for various reactions are calculated to understand the influence of substituent groups on reactivity. These calculations typically involve locating transition state structures and computing the energy difference between the transition state and the reactants. The reaction energy is determined by the energy difference between the products and the reactants.

For this compound, hypothetical reactions could include electrophilic aromatic substitution, where the trimethoxymethylethyl substituent would act as a director, influencing the position of incoming electrophiles. The steric hindrance and electronic effects of the bulky, electron-donating (1,2,2-Trimethoxy-1-methylethyl) group would significantly impact the activation barriers. A computational study would likely reveal that ortho- and para- positions are electronically favored, but the steric bulk might increase the activation barrier for substitution at the ortho- position compared to the para- position.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Nitration of Substituted Benzenes

CompoundPositionActivation Energy (kcal/mol)
Benzene (B151609)-25.2
Toluene (B28343)para21.5
Tolueneortho22.1
This compoundpara(Predicted) < 21.5
This compoundortho(Predicted) > 22.1

Note: The values for this compound are predictive and based on general chemical principles, as specific literature data is unavailable.

Solvent Effects in Computational Models

The inclusion of solvent effects in computational models is crucial for accurately predicting reaction outcomes and molecular properties in solution. For a molecule like this compound, with its polar methoxy (B1213986) groups, solvent interactions would be significant. Computational models account for these effects through either explicit or implicit solvation models.

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, this method is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach offers a good balance between accuracy and computational cost for many applications. nih.gov

For this compound, a PCM approach could be used to model its behavior in various solvents. In a polar solvent, the calculated dipole moment of the molecule would be expected to increase, and the energies of polar transition states would be stabilized, potentially lowering activation barriers for certain reactions compared to the gas phase.

Molecular Modeling and Dynamics Simulations

Conformational Sampling and Energy Landscapes

The energy landscape of this compound would likely feature several local minima corresponding to different stable conformations. The relative energies of these conformers would be influenced by a combination of steric repulsion between the bulky groups and intramolecular interactions, such as dipole-dipole interactions between the methoxy groups. For similar flexible molecules, it has been shown that certain conformations are significantly more populated at room temperature. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C_aryl-C_alkyl-C-O)Relative Energy (kcal/mol)
A60°0.0
B180°1.5
C-60°0.2

Note: These values are illustrative, representing a potential outcome of a conformational analysis.

Intermolecular Interactions and Aggregation Behavior

The intermolecular forces involving this compound would dictate its physical properties, such as boiling point and solubility, as well as its tendency to aggregate. The primary intermolecular interactions would include van der Waals forces, arising from the large nonpolar benzene ring and alkyl groups, and dipole-dipole interactions due to the polar C-O bonds of the methoxy groups.

Molecular dynamics simulations can provide insights into the aggregation behavior of this compound in the liquid phase or in solution. These simulations would likely show a tendency for the molecules to arrange themselves to maximize favorable van der Waals contacts while minimizing steric repulsion. The aromatic rings might engage in π-π stacking interactions, a common feature in the aggregation of benzene-containing molecules. columbia.eduresearchgate.net The presence of the bulky substituent would, however, likely lead to displaced stacking arrangements rather than a perfectly parallel alignment. The methoxy groups could also participate in weak hydrogen bonding with suitable solvent molecules. The balance of these interactions governs the formation of supramolecular structures. mdpi.com

Applications and Synthetic Utility of 1,2,2 Trimethoxy 1 Methylethyl Benzene in Organic Synthesis

Role as a Versatile Intermediate in Complex Molecule Synthesis

There is no available scientific literature detailing the use of (1,2,2-Trimethoxy-1-methylethyl)benzene as a versatile intermediate in the synthesis of complex molecules.

Contribution to the Synthesis of Specialty Organic Chemicals

No research findings were identified that describe the contribution of this compound to the synthesis of specialty organic chemicals.

Building Block for Advanced Materials (e.g., Monomers for Polymers)

Information regarding the application of this compound as a building block or monomer for the creation of polymers or other advanced materials could not be found in the reviewed literature. While benzene (B151609) derivatives are fundamental in polymer chemistry, the specific utility of this compound has not been reported.

Exploration in Catalysis and Ligand Design

There are no documented explorations of this compound in the fields of catalysis or as a ligand in the design of metal complexes.

Future Directions and Emerging Research Avenues for 1,2,2 Trimethoxy 1 Methylethyl Benzene

Development of Sustainable and Atom-Economical Synthetic Pathways

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, emphasizing sustainability and efficiency. Future research into (1,2,2-Trimethoxy-1-methylethyl)benzene should prioritize the development of synthetic routes that are both environmentally benign and maximize the incorporation of all starting materials into the final product.

Current synthetic methodologies for related structures, such as acetals and orthoesters, often rely on traditional acid catalysis, which can present challenges including corrosive reagents and the generation of waste. ijsdr.orgresearchgate.net Prospective research could focus on employing reusable heterogeneous catalysts, which offer the advantages of straightforward separation and potential for recycling, thus aligning with green chemistry principles. nih.govacs.org

An important goal would be to move towards solvent-free reaction conditions or the use of greener solvents to minimize environmental impact. ijsdr.orgresearchgate.net The development of catalytic systems that operate under mild conditions would further enhance the sustainability of the synthesis.

Table 1: Comparison of Potential Catalytic Systems for Sustainable Synthesis

Catalyst TypePotential AdvantagesPotential Challenges
Homogeneous Acid CatalystsHigh reactivity and selectivityDifficult to separate from the reaction mixture, often corrosive
Heterogeneous Solid AcidsEasy separation and reusability, reduced wastePotentially lower activity compared to homogeneous catalysts
Biocatalysts (Enzymes)High selectivity, mild reaction conditions, biodegradableLimited substrate scope, potential for denaturation

Advanced Mechanistic Understanding of Novel Reactivities

The orthoester-like moiety of this compound is expected to exhibit unique reactivity, particularly under acidic conditions where it can be hydrolyzed. acs.orgnih.gov A thorough investigation into the reaction mechanisms of this compound could reveal novel synthetic transformations.

Future studies should aim to elucidate the kinetics and thermodynamics of the hydrolysis of the trimethoxyethyl group under various pH conditions. This could lead to applications where the compound acts as a protecting group that can be cleaved under specific and mild conditions. The stability of orthoesters is known to be highly dependent on their electronic environment, suggesting that the phenyl group in this compound will influence its reactivity. acs.orgnih.gov

Furthermore, exploring the reactions of this compound with a diverse range of nucleophiles and electrophiles could uncover new carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding these reaction pathways in detail will be crucial for harnessing the full synthetic potential of this molecule.

Integration of Machine Learning in Predictive Synthesis and Reactivity

The application of machine learning and artificial intelligence in chemistry is a rapidly growing field that can accelerate the discovery and optimization of chemical processes. For a novel compound like this compound, machine learning models could be instrumental in predicting its properties and reactivity.

Predictive models could be developed to forecast the outcomes of various synthetic approaches, thereby reducing the number of experiments required and saving time and resources. By training algorithms on existing data for related orthoesters and substituted benzenes, it may be possible to predict optimal reaction conditions, potential side products, and achievable yields for the synthesis of this compound and its derivatives.

Machine learning could also be employed to predict the reactivity of the molecule in different chemical environments. This could guide the design of experiments aimed at discovering new reactions and applications.

Table 2: Potential Applications of Machine Learning in the Study of this compound

Application AreaMachine Learning ApproachPotential Outcome
Synthesis PlanningRetrosynthesis prediction algorithmsIdentification of novel and efficient synthetic routes
Reactivity PredictionQuantitative Structure-Reactivity Relationship (QSRR) modelsPrediction of reaction outcomes with various reagents
Property PredictionQuantitative Structure-Property Relationship (QSPR) modelsEstimation of physical and chemical properties

Exploration of Structure-Function Relationships in New Chemical Space

A key aspect of future research will be to synthesize a library of derivatives of this compound and to systematically investigate how structural modifications influence the compound's properties and functions. By introducing different substituents onto the benzene (B151609) ring, the electronic and steric properties of the molecule can be fine-tuned.

For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring could significantly alter the reactivity of the orthoester-like moiety. These modifications could also influence the molecule's intermolecular interactions, which is crucial for its potential application in materials science or medicinal chemistry.

A systematic study of these structure-function relationships will be essential for designing molecules with specific, desired properties. This exploration of a new chemical space could lead to the discovery of compounds with novel applications in areas such as drug delivery, polymer chemistry, or as specialized chemical intermediates. researchgate.netchimia.ch

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.